1H-Indazole-4-boronic acid

PI3K inhibition Bioisostere Medicinal chemistry

1H-Indazole-4-boronic acid (CAS 1023595-17-6) is a heterocyclic boronic acid derivative with the molecular formula C₇H₇BN₂O₂ and a molecular weight of 161.95 g/mol. The compound features a boronic acid group (B(OH)₂) at the 4-position of the 1H-indazole ring system, making it a key synthetic intermediate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C7H7BN2O2
Molecular Weight 161.955
CAS No. 1023595-17-6
Cat. No. B591470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-4-boronic acid
CAS1023595-17-6
Molecular FormulaC7H7BN2O2
Molecular Weight161.955
Structural Identifiers
SMILESB(C1=C2C=NNC2=CC=C1)(O)O
InChIInChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H,(H,9,10)
InChIKeyBGZZJZIZRARGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-4-boronic Acid (CAS 1023595-17-6): Procurement-Ready Building Block for Kinase-Targeted Drug Discovery


1H-Indazole-4-boronic acid (CAS 1023595-17-6) is a heterocyclic boronic acid derivative with the molecular formula C₇H₇BN₂O₂ and a molecular weight of 161.95 g/mol . The compound features a boronic acid group (B(OH)₂) at the 4-position of the 1H-indazole ring system, making it a key synthetic intermediate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its primary documented utility lies in medicinal chemistry programmes targeting phosphatidylinositol 3-kinase (PI3K) and human farnesyl pyrophosphate synthase (hFPPS), where the 4-indazolyl motif serves as a critical pharmacophoric element [1]. The compound is commercially available from multiple suppliers in purities ≥95%, typically as a white to off-white crystalline powder with a melting point of 173–177 °C, and requires storage at 2–8 °C .

Why 1H-Indazole-4-boronic Acid Cannot Be Replaced by Its 5- or 6-Positional Isomers in PI3K and hFPPS Inhibitor Programmes


Regioisomeric substitution on the indazole scaffold fundamentally alters the geometry and hydrogen-bonding capacity of the resulting biaryl products . In the trisubstituted pyrimidine PI3K inhibitor series, the 4-indazolyl group functions as a bioisostere for the 3-hydroxyphenol motif—a structural mimicry that depends specifically on the vector and electronic character conferred by substitution at the 4-position; the 5- and 6-indazolyl isomers place the heterocyclic NH and N atoms in different spatial orientations, abolishing this bioisosteric relationship [1]. Furthermore, the 4-isomer exhibits a predicted LogP of +1.06 versus –0.76 for both the 5- and 6-isomers, indicating substantially different lipophilicity that would alter pharmacokinetic properties of derived compounds [2] . Supplier documentation from Sigma-Aldrich and other commercial sources explicitly lists 1H-Indazole-4-boronic acid—but not its positional isomers—as the designated reactant for preparing trisubstituted pyrimidine PI3K inhibitors, confirming that the 4-regioisomer is the required coupling partner for these specific synthetic sequences .

Quantitative Differentiation Evidence: 1H-Indazole-4-boronic Acid Versus Closest Structural Analogs


PI3K p110α Inhibitor Bioisosteric Equivalence: 4-Indazolyl vs. 3-Hydroxyphenol Motif

In a systematic bioisosteric replacement study of trisubstituted pyrimidine PI3K inhibitors, analogues incorporating a 4-indazolyl group (accessible via Suzuki coupling with 1H-Indazole-4-boronic acid) demonstrated enzyme inhibitory activity and cellular antiproliferative potency comparable to the parent 3-hydroxyphenol-containing compounds [1]. The reference compound PI-103 exhibits an IC₅₀ of 2 nM against PI3K p110α; the most potent 6-aryl-substituted analogue (compound 11a) in this series showed an IC₅₀ of 62 nM, and the 4-indazolyl bioisosteres retained activity at levels described as 'comparable' to the corresponding phenols [1]. In contrast, the 5- and 6-indazolyl isomers are not documented as bioisosteres for this pharmacophore, and their use would place the indazole NH in a different vector, disrupting the hydrogen-bond network essential for PI3K binding .

PI3K inhibition Bioisostere Medicinal chemistry

Supplier-Cited Reactant Specificity: Trisubstituted Pyrimidine PI3K Inhibitors and Bisphosphonate hFPPS Inhibitors

Sigma-Aldrich product specification (No. 709379) and BOC Sciences technical datasheets explicitly designate 1H-Indazole-4-boronic acid—and not the 5- or 6-regioisomers—as the reactant for two specific applications: (a) preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors, and (b) preparation of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase . In contrast, 1H-Indazole-5-boronic acid (CAS 338454-14-1) is supplier-listed for mTOR inhibitor synthesis and Tpl2 kinase inhibitor preparation, while 1H-Indazole-6-boronic acid (CAS 885068-10-0) is cited for purine and pyrrolo[2,3-d]pyrimidine kinase inhibitor synthesis . Although there is partial overlap (all three isomers are cited for hFPPS inhibitor work), the 4-isomer is the only one exclusively associated with the PI3K trisubstituted pyrimidine series in supplier documentation .

Chemical procurement Synthetic intermediate Kinase inhibitor

Lipophilicity Differentiation: LogP of 4-Isomer (+1.06) vs. 5- and 6-Isomers (–0.76)

Computed physicochemical data reveal a marked difference in lipophilicity between 1H-Indazole-4-boronic acid and its positional isomers. The 4-isomer has a predicted LogP of +1.06 (LogD at pH 7.4 = +1.03), whereas both the 5- and 6-isomers share a predicted LogP of –0.76 [1] [2]. This LogP difference of approximately 1.8 units corresponds to a roughly 60-fold difference in octanol-water partition coefficient, indicating that the 4-isomer is substantially more lipophilic [3]. The pKa of the 4-isomer is also lower (7.92 predicted) compared to the 5-isomer (8.20) and 6-isomer (8.15), suggesting marginally different boronic acid reactivity and diol-binding capacity [1] .

Physicochemical properties Lipophilicity Drug-likeness

Melting Point as an Identity and Purity Discriminator: 4-Isomer (173–177 °C) vs. 6-Isomer (112–117 °C)

The melting point ranges of indazole boronic acid regioisomers provide a straightforward, experimentally accessible method for identity verification and purity assessment. 1H-Indazole-4-boronic acid melts at 173–177 °C, which is similar to the 5-isomer (175–180 °C) but substantially higher than the 6-isomer (112–117 °C) . The 60 °C difference between the 4- and 6-isomers reflects differences in crystal packing and intermolecular hydrogen-bonding networks arising from the position of the boronic acid group on the indazole scaffold [1]. This property serves as a rapid bench-top quality control check: a melting point below 160 °C for a sample labelled as 1H-Indazole-4-boronic acid would indicate contamination with the 6-isomer, incomplete drying, or chemical degradation .

Quality control Compound identification Solid-state properties

Patent-Cited Utility: p53 Restoration, Dual Kinase-Bromodomain, and CDK9 Inhibitor Programmes

Patent literature analysis reveals that 1H-Indazole-4-boronic acid is specifically cited as a synthetic intermediate in multiple high-value therapeutic programmes, including: WO-2021262684-A1 (methods and compounds for restoring mutant p53 function), WO-2021243421-A1 (dual kinase-bromodomain inhibitors), and WO-2021115335-A1 (cyclin-dependent kinase 9 inhibitors) . In contrast, 1H-Indazole-5-boronic acid appears in patents related to mTOR and Tpl2 kinase inhibition, while 1H-Indazole-6-boronic acid is cited in purine-based kinase inhibitor patents . This patent landscaping indicates that the choice of regioisomer is not arbitrary but is dictated by the specific binding-mode requirements of each target, and that the 4-isomer is the required building block for p53, dual kinase-bromodomain, and CDK9-targeted programmes .

Patent analysis Therapeutic programmes Intellectual property

Synthetic Accessibility: Pinacol Ester Formation Yield of 60% Under Standard Miyaura Borylation Conditions

The pinacol ester of 1H-Indazole-4-boronic acid can be synthesised from 4-bromo-1H-indazole via Pd-catalysed Miyaura borylation with bis(pinacolato)diboron, affording a 60% isolated yield of the protected ester (as a 3:1 mixture with unreacted 4-bromo-1H-indazole) when using PdCl₂(dppf)₂ (3 mol%) and KOAc (3.0 eq) in DMSO at 80 °C for 40 hours . The comparable borylation of 6-bromo-1H-indazole under similar conditions has been reported to proceed with different efficiency due to the altered electronic environment of the C–Br bond . The free boronic acid is subsequently obtained by hydrolysis of the pinacol ester or is directly available from commercial sources in 95–97% purity .

Synthetic methodology Process chemistry Boronate ester

Procurement-Relevant Application Scenarios for 1H-Indazole-4-boronic Acid (CAS 1023595-17-6)


PI3K p110α Inhibitor Lead Optimisation via 4-Indazolyl Bioisosteric Replacement

Medicinal chemistry teams pursuing scaffold-hopping strategies on the PI-103 chemotype can employ 1H-Indazole-4-boronic acid as the Suzuki coupling partner to introduce the 4-indazolyl bioisostere in place of the metabolically labile 3-hydroxyphenol motif. The resulting compounds retain enzyme and cellular activities comparable to the parent phenols, as demonstrated by Large et al. (2011) [1]. This approach directly addresses the rapid plasma clearance and low aqueous solubility that limit the developability of the PI-103 series, while maintaining potency against PI3K p110α [1].

Bisphosphonate-Based Human Farnesyl Pyrophosphate Synthase (hFPPS) Inhibitor Synthesis

1H-Indazole-4-boronic acid is the supplier-specified reactant for constructing bisphosphonate inhibitors of hFPPS, a validated target for bone resorption disorders and certain cancers . The boronic acid functionality enables direct Suzuki-Miyaura coupling with appropriately functionalised aryl halide precursors to assemble the indazole-containing bisphosphonate scaffold in a convergent synthetic sequence .

Mutant p53 Reactivation and Dual Kinase-Bromodomain Inhibitor Programmes

Patent WO-2021262684-A1 explicitly cites 1H-Indazole-4-boronic acid as a key intermediate in the synthesis of compounds that restore mutant p53 function—a high-value oncology target . Similarly, WO-2021243421-A1 discloses dual kinase-bromodomain inhibitors constructed using this building block . Research groups operating in these therapeutic areas must procure the 4-regioisomer specifically, as the patented synthetic routes depend on the geometry conferred by the 4-position attachment to the indazole core.

CDK9 Inhibitor Development and TRPML Modulation

1H-Indazole-4-boronic acid is cited in WO-2021115335-A1 for cyclin-dependent kinase 9 (CDK9) inhibitor synthesis and in WO-2021127333-A1 for TRPML modulator preparation . CDK9 is a transcriptional regulator implicated in cancer, while TRPML channels are emerging targets for lysosomal storage disorders. The use of the 4-isomer in these programmes is dictated by the specific vector requirements of the indazole NH group in the target binding pockets, which cannot be recapitulated by the 5- or 6-substituted isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazole-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.